molecular formula C18H18N2O7S B11474489 3-(2-{[(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]amino}ethoxy)benzoic acid

3-(2-{[(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]amino}ethoxy)benzoic acid

Cat. No.: B11474489
M. Wt: 406.4 g/mol
InChI Key: XANCCDXXYWNZJU-UHFFFAOYSA-N
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Description

3-(2-{[(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]amino}ethoxy)benzoic acid is a complex organic compound with a unique structure that includes a benzoxazine ring, a sulfonamide group, and a benzoic acid moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-{[(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]amino}ethoxy)benzoic acid typically involves multiple steps, including the formation of the benzoxazine ring, sulfonamide linkage, and the final attachment of the benzoic acid group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

3-(2-{[(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]amino}ethoxy)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

3-(2-{[(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]amino}ethoxy)benzoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(2-{[(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]amino}ethoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including anti-inflammatory, antimicrobial, or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoxazine derivatives, sulfonamides, and benzoic acid derivatives. These compounds share structural similarities but may differ in their specific functional groups and overall properties.

Uniqueness

3-(2-{[(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]amino}ethoxy)benzoic acid is unique due to its combination of a benzoxazine ring, sulfonamide group, and benzoic acid moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C18H18N2O7S

Molecular Weight

406.4 g/mol

IUPAC Name

3-[2-[(4-methyl-3-oxo-1,4-benzoxazin-6-yl)sulfonylamino]ethoxy]benzoic acid

InChI

InChI=1S/C18H18N2O7S/c1-20-15-10-14(5-6-16(15)27-11-17(20)21)28(24,25)19-7-8-26-13-4-2-3-12(9-13)18(22)23/h2-6,9-10,19H,7-8,11H2,1H3,(H,22,23)

InChI Key

XANCCDXXYWNZJU-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)COC2=C1C=C(C=C2)S(=O)(=O)NCCOC3=CC=CC(=C3)C(=O)O

Origin of Product

United States

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